2-(Imidazol-1-yl)propiophenone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-imidazol-1-yl-1-phenylpropan-1-one |
InChI |
InChI=1S/C12H12N2O/c1-10(14-8-7-13-9-14)12(15)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
NEMQLZHEQLCIBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N2C=CN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Imidazol 1 Yl Propiophenone and Its Analogues
Classical Synthetic Routes to 2-(Imidazol-1-yl)propiophenone
The traditional synthesis of this compound and related compounds has largely relied on two fundamental strategies: the direct substitution of a leaving group by the imidazole (B134444) nucleus and the functionalization of a pre-existing propiophenone (B1677668) molecule at the alpha-position.
Nucleophilic Substitution Strategies in this compound Synthesis
Nucleophilic substitution represents a cornerstone in the synthesis of this compound. This method typically involves the reaction of an imidazole, acting as a nucleophile, with a propiophenone derivative bearing a suitable leaving group at the α-position. The most common electrophile for this purpose is an α-haloketone, such as 2-bromopropiophenone (B137518). The reaction proceeds via an SN2 mechanism, where the nitrogen atom of the imidazole ring attacks the carbon atom bearing the halogen, leading to the displacement of the halide and the formation of the desired C-N bond. nih.govorganic-chemistry.org
The efficiency of this reaction can be influenced by several factors, including the nature of the leaving group (with bromide and iodide being more reactive than chloride), the solvent, and the presence of a base. A base is often employed to deprotonate the imidazole, thereby increasing its nucleophilicity. Common bases used in these reactions include potassium carbonate and triethylamine. sciforum.net For instance, the synthesis of benzyl (B1604629) 2-(1H-imidazol-1-yl)acetate has been achieved by reacting imidazole with benzyl 2-chloroacetate in the presence of potassium carbonate at room temperature. sciforum.net
Variations of this strategy have been developed to synthesize a range of imidazole-containing ketones. For example, benzimidazole (B57391) derivatives have been prepared by reacting benzimidazole with substituted propiophenones in acetone, followed by refluxing. pjps.pk This highlights the versatility of the nucleophilic substitution approach for creating diverse libraries of imidazole-based compounds.
α-Functionalization Approaches for the Propiophenone Moiety
An alternative classical approach involves the direct functionalization of the propiophenone molecule at the α-position. This strategy focuses on introducing a nitrogen-containing group, which can then be used to construct the imidazole ring.
One such method is the α-amination of ketones. Recent advancements have demonstrated the direct amination of propiophenone at the sp3 C-H bond. For example, an iodine-mediated reaction has been developed for the amination of propiophenone with various amines, leading to the formation of α-amino ketones. bohrium.com These α-amino ketones are valuable intermediates that can subsequently be cyclized to form imidazole derivatives.
Another approach is the oxidative coupling of silyl (B83357) enol ethers derived from propiophenone with heteroarenes like pyrazole (B372694). nih.gov While this method was more successful for pyrazole derivatives, it demonstrates the principle of activating the α-position for subsequent C-N bond formation. The reaction conditions, such as the choice of oxidant (e.g., ceric ammonium (B1175870) nitrate), are crucial for the success of this transformation. nih.gov
Furthermore, copper-catalyzed reactions have been employed for the α-amination of ketones using ammonium carbonate as the nitrogen source. rsc.org This one-pot synthesis leads to the formation of divergent aryl imidazole derivatives through a cascade of α-amination, oxidative C-C bond cleavage, and condensation. rsc.org
Novel and Greener Synthetic Approaches to this compound
In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, selective, and environmentally benign methodologies. This has led to the emergence of novel approaches for the synthesis of this compound and its analogues, including the use of advanced catalytic systems, stereoselective methods, and continuous flow technologies.
Catalytic Methods in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity. For the synthesis of imidazole derivatives, various catalytic systems have been explored.
Transition metal-free sp3 C-H amination reactions using molecular iodine have been developed to synthesize α-amino ketones from ketones and esters. bohrium.com These α-amino ketones can then be used to construct the imidazole ring. When 2-aminopyridine (B139424) is used as the amine source, this method allows for the one-pot synthesis of imidazo[1,2-a]pyridines. bohrium.com
Copper-catalyzed one-pot syntheses have also been reported, where ketones react with ammonium carbonate to form imidazole derivatives. rsc.org This process involves α-C-H activation and α-amination, followed by oxidative C-C bond cleavage and condensation. The choice of copper salt and reaction conditions are critical for the yield of the desired imidazole product. rsc.org
Furthermore, heterogeneous catalysts, such as metal-organic frameworks (MOFs) like MIL-101(Cr), have been successfully employed for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. mdpi.com This method offers advantages such as short reaction times, high yields, and easy catalyst recovery. mdpi.com
| Catalyst | Substrates | Product | Conditions | Yield | Reference |
| I₂ | Propiophenone, Morpholine | α-Amino ketone | DBU, MeCN | - | bohrium.com |
| CuI | Aryl alkyl ketones, (NH₄)₂CO₃ | Aryl imidazole derivatives | Air, H₂O, MeOH, 100 °C | Moderate to high | rsc.org |
| MIL-101(Cr) | Benzil, Benzaldehyde, Ammonium acetate | 2,4,5-Trisubstituted imidazole | Solvent-free, 120 °C | High | mdpi.com |
Stereoselective Synthesis of Chiral this compound
The development of stereoselective methods for the synthesis of chiral this compound and its analogues is of great importance, as the biological activity of such compounds is often dependent on their stereochemistry.
One strategy involves the use of chiral starting materials. For instance, the synthesis of chiral pyrrolidine-containing imidazole derivatives has been achieved starting from (S)-prolinol. mdpi.com This approach relies on the inherent chirality of the starting material to induce stereoselectivity in the final product.
Another key strategy is asymmetric catalysis. While specific examples for the direct asymmetric synthesis of this compound are not abundant in the provided context, the principles of stereoselective synthesis of related structures are well-established. For example, the stereoselective synthesis of imidazolidin-2-ones has been achieved via Pd-catalyzed alkene carboamination. nih.gov This highlights the potential of transition metal catalysis to control stereochemistry. The synthesis of pinane-based 2-amino-1,3-diols has also been accomplished in a stereoselective manner, demonstrating the construction of chiral building blocks that could be incorporated into imidazole-containing structures. beilstein-journals.org
Flow Chemistry and Continuous Synthesis Considerations for this compound
Flow chemistry and continuous manufacturing are emerging as powerful tools in chemical synthesis, offering advantages such as improved safety, scalability, and process control. researchgate.netbeilstein-journals.org The application of flow chemistry to the synthesis of imidazole derivatives has shown significant promise.
The continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines and bromopyruvic acid has been developed, showcasing a significant improvement over traditional batch methods. nih.gov This approach has been extended to the multi-step synthesis of imidazo[1,2-a]pyridine-2-carboxamides without the need for isolating intermediates. nih.gov
Flow chemistry has also been utilized for the synthesis of pyrazole derivatives, which are structurally related to imidazoles. mdpi.com These methods often involve reactions that are difficult or hazardous to perform in batch, such as those involving unstable intermediates like diazo compounds. beilstein-journals.org The ability to precisely control reaction parameters like temperature, pressure, and residence time in a microreactor allows for safer and more efficient transformations. researchgate.net While a direct continuous flow synthesis of this compound is not explicitly detailed in the provided search results, the successful application of this technology to related heterocyclic compounds suggests its high potential for the production of this target molecule.
Synthesis of Structurally Modified Analogues of this compound
The creation of analogues of this compound is a critical endeavor for structure-activity relationship (SAR) studies. Synthetic efforts are strategically directed toward three key molecular regions: the propiophenone backbone, the imidazole ring, and the linker that joins them.
Propiophenone Moiety Modifications
Table 1: Examples of Propiophenone Moiety Modifications
| R Group on Phenyl Ring | Starting Material | Key Reagents |
|---|---|---|
| 4-Chloro | 2-bromo-1-(4-chlorophenyl)propan-1-one | Imidazole, K₂CO₃ |
| 4-Fluoro | 2-bromo-1-(4-fluorophenyl)propan-1-one | Imidazole, K₂CO₃ |
| 4-Methyl | 2-bromo-1-(p-tolyl)propan-1-one | Imidazole, K₂CO₃ |
Imidazole Ring Modifications and Substitutions
Another avenue for structural diversification lies in modifying the imidazole ring itself. This can be accomplished by introducing substituents onto the imidazole ring or by replacing it with other azole heterocycles. The general synthetic approach involves reacting 2-bromopropiophenone with a pre-substituted imidazole derivative.
For example, using 2-methylimidazole (B133640) instead of imidazole yields 1-(1-phenyl-1-oxopropan-2-yl)-2-methyl-1H-imidazole. Similarly, the reaction of 2-bromopropiophenone with 4(5)-nitroimidazole in the presence of potassium carbonate in dimethylformamide (DMF) has been reported to produce the corresponding nitro-substituted analogue. The use of benzimidazole, reacting with 2-bromopropiophenone under basic conditions in acetonitrile (B52724), leads to the formation of 1-(1-phenyl-1-oxopropan-2-yl)-1H-benzo[d]imidazole. These modifications can alter the nucleophilicity and steric bulk around the imidazole nitrogen, potentially affecting the compound's properties.
Table 2: Examples of Imidazole Ring Modifications
| Imidazole/Azole Derivative | Resulting Analogue |
|---|---|
| 2-Methylimidazole | 1-(1-phenyl-1-oxopropan-2-yl)-2-methyl-1H-imidazole |
| 4(5)-Nitroimidazole | 1-(1-phenyl-1-oxopropan-2-yl)-4-nitro-1H-imidazole |
| Benzimidazole | 1-(1-phenyl-1-oxopropan-2-yl)-1H-benzo[d]imidazole |
Optimization and Scale-up Considerations in this compound Production
Transitioning the synthesis of this compound from laboratory-scale to industrial production requires careful optimization of reaction parameters and purification methods. The primary goal is to maximize yield, ensure high purity, and maintain cost-effectiveness.
The conventional synthesis involves the N-alkylation of imidazole with 2-bromopropiophenone. For large-scale manufacturing, key variables such as the choice of solvent, base, reaction temperature, and duration must be fine-tuned. While laboratory syntheses often employ solvents like acetonitrile or DMF, industrial-scale processes may favor more economical and environmentally benign options. The use of phase-transfer catalysis has been investigated to facilitate the reaction in less polar, less expensive solvents like toluene, using more common bases such as sodium hydroxide.
Purification on a large scale presents its own set of challenges. While column chromatography is a staple in the lab, it is often impractical for industrial volumes. Recrystallization is generally the preferred method for final purification, and the selection of an appropriate solvent system is critical to achieving high purity and recovery rates.
Table 3: Comparison of Laboratory vs. Scale-up Synthetic Parameters
| Parameter | Typical Laboratory Scale | Potential Scale-up Approach |
|---|---|---|
| Solvent | Acetonitrile, Dimethylformamide (DMF) | Toluene |
| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Sodium Hydroxide (NaOH), Sodium Carbonate (Na₂CO₃) |
| Catalyst | None | Phase-Transfer Catalyst |
| Purification | Column Chromatography | Recrystallization |
Advanced Spectroscopic and Structural Elucidation of 2 Imidazol 1 Yl Propiophenone
X-ray Crystallography and Solid-State Structural Analysis of 2-(Imidazol-1-yl)propiophenone
No published single-crystal X-ray diffraction data for this compound could be located. This foundational information is essential for any further analysis of its solid-state structure.
Polymorphism and Co-crystallization Studies of this compound
There are no specific studies on the polymorphic forms or co-crystallization of this compound available in the scientific literature. Such studies would require prior crystallographic characterization.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
Detailed NMR studies, including complete spectral assignments and conformational analyses, for this compound have not been published.
2D NMR Techniques for Complete Assignment and Conformational Analysis
No research articles detailing the use of 2D NMR techniques (e.g., COSY, HSQC, HMBC) for the structural elucidation of this compound were found.
Solid-State NMR for Structural Dynamics in this compound
There is no available literature on the use of solid-state NMR to investigate the structural dynamics of this compound.
Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Bonding Analysis
While basic spectral data may exist in proprietary databases, a detailed vibrational analysis that includes the assignment of specific IR and Raman bands to the fundamental vibrational modes of this compound is not available in published research.
Due to the absence of the requisite primary research data for this compound, it is not possible to generate the requested scientifically accurate article.
High-Resolution Mass Spectrometry for Fragmentation Pathways and Isotopic Profiling
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to ascertain the elemental composition of a molecule with high precision. mdpi.comsavemyexams.com By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. savemyexams.com For this compound, HRMS provides an unambiguous determination of its molecular formula, C₁₂H₁₂N₂O.
When analyzed by mass spectrometry, molecules are ionized, typically by electron impact, to form a molecular ion (M⁺•). ulethbridge.calibretexts.org This ion, being energetically unstable, undergoes fragmentation, breaking into smaller, characteristic charged fragments. libretexts.org The resulting fragmentation pattern serves as a molecular "fingerprint" that is invaluable for structural elucidation. savemyexams.comulethbridge.ca
The fragmentation of this compound is expected to proceed via several predictable pathways, primarily involving cleavage adjacent to the carbonyl group (α-cleavage), which is a common fragmentation pattern for ketones. ulethbridge.ca
Key Fragmentation Pathways:
α-Cleavage: The bond between the carbonyl carbon and the adjacent chiral carbon is a likely point of cleavage. This can lead to the formation of a stable benzoyl cation.
McLafferty Rearrangement: While less direct for this specific structure, rearrangements involving hydrogen transfer can occur.
Cleavage of the Imidazole (B134444) Moiety: The bond between the ethyl group and the imidazole ring can break, or the imidazole ring itself can fragment.
The analysis of the isotopic profile, particularly the M+1 peak resulting from the natural abundance of ¹³C, further corroborates the number of carbon atoms in the molecule. savemyexams.com The presence of two nitrogen atoms also dictates that the molecular ion will have an even nominal mass, consistent with the Nitrogen Rule. ulethbridge.ca
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Proposed Fragment Structure | Calculated m/z | Significance |
|---|---|---|---|
| [M]⁺• | [C₁₂H₁₂N₂O]⁺• | 200.0950 | Molecular Ion |
| [M-C₂H₅]⁺ | [C₁₀H₇N₂O]⁺ | 171.0558 | Loss of the ethyl group |
| [C₆H₅CO]⁺ | Benzoyl cation | 105.0340 | α-Cleavage, characteristic of phenones |
| [C₆H₅]⁺ | Phenyl cation | 77.0391 | Fragmentation of the benzoyl cation |
This interactive table summarizes the primary ions anticipated in the HRMS spectrum of this compound.
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Conjugation
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides critical insights into the electronic structure of a molecule, particularly the nature of its conjugated systems and electronic transitions. pearson.com The spectroscopic properties of this compound are dominated by the chromophores present in its structure: the phenyl ring, the carbonyl group, and the imidazole ring.
UV-Visible Absorption Spectroscopy
The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to specific electronic transitions. The conjugation between the phenyl ring and the carbonyl group creates an extended π-system, which is the primary determinant of its absorption characteristics. pearson.com Two main types of transitions are expected:
π→π* Transitions: These are high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and conjugated systems. beilstein-journals.org For this compound, this transition is expected in the shorter wavelength UV region.
n→π* Transitions: This second type of transition involves the promotion of a non-bonding electron (from the lone pair of the carbonyl oxygen) to a π* antibonding orbital. These transitions are typically of lower energy and significantly weaker intensity than π→π* transitions and appear at longer wavelengths. beilstein-journals.org
The solvent environment can influence the positions of these absorption maxima. Theoretical approaches, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to calculate and predict the electronic absorption spectra, often showing excellent agreement with experimental results for similar imidazole-containing structures. worldscientific.comresearchgate.net Modifications to the molecular structure, such as adding electron-donating or electron-withdrawing groups, would be expected to cause blue or red shifts (hypsochromic or bathochromic shifts) in the absorption maxima, respectively. beilstein-archives.org
Table 2: Predicted Electronic Absorption Data for this compound
| Transition Type | Chromophore | Predicted λₘₐₓ (nm) | Relative Intensity (ε) |
|---|---|---|---|
| π→π* | Phenyl-carbonyl conjugation | ~240-280 | High |
This interactive table presents the anticipated UV-Visible absorption characteristics based on the compound's structure.
Fluorescence Spectroscopy
Fluorescence is the emission of light from a molecule after it has absorbed photons. Many imidazole-based compounds exhibit fluorescence, a property that is highly sensitive to their molecular structure and environment. rsc.orgnih.gov For a molecule to be fluorescent, it typically requires a rigid, conjugated structure that allows for efficient light emission following electronic excitation.
The fluorescence of this compound would be expected to originate from the de-excitation of its lowest singlet excited state (S₁) to the ground state (S₀). The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. beilstein-archives.org The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. beilstein-archives.org
The fluorescence properties can be modulated by factors such as solvent polarity, pH, and the presence of metal ions, making some imidazole derivatives useful as chemical sensors. rsc.orgnih.gov For instance, interaction with specific cations can lead to either fluorescence enhancement or quenching ("turn-off" signal). rsc.org The potential for this compound to exhibit such properties would depend on the specific electronic interactions between its imidazole and propiophenone (B1677668) moieties.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide |
| Mephedrone (2-methylamino-1-(4-methylphenyl)propan-1-one) |
Chemical Reactivity and Transformation Studies of 2 Imidazol 1 Yl Propiophenone
Reactions at the Propiophenone (B1677668) Carbonyl Center
The carbonyl group (C=O) of the propiophenone moiety is a prominent site for nucleophilic addition and related reactions, characteristic of ketones.
The carbonyl center can undergo both reduction to an alcohol and, under specific conditions, oxidative cleavage.
Reduction: The ketone functionality is readily reduced to a secondary alcohol, forming 2-(1H-imidazol-1-yl)-1-phenylpropan-1-ol. This transformation is a cornerstone of ketone chemistry and can be achieved using a variety of reducing agents. The choice of reagent can influence stereoselectivity, particularly when chiral catalysts are employed. For instance, enantioselective reduction can yield specific (R)- or (S)-stereoisomers. researchgate.net
Table 1: Common Reducing Agents for Ketone Transformation
| Reducing Agent | Product | Typical Conditions |
|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol | Methanol/Ethanol, room temperature |
| Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol | Anhydrous ether/THF, followed by aqueous workup |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Secondary Alcohol | Pressurized H₂, various solvents |
Oxidation: While ketones are generally resistant to oxidation without carbon-carbon bond cleavage, strong oxidizing agents under harsh conditions can lead to degradation. More relevant is the oxidative cleavage of related diketone structures, which can proceed via illumination in the presence of oxygen to form products like benzoic acid and other cleavage derivatives. researchgate.net
The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles, leading to condensation and addition products.
Condensation Reactions: These reactions involve the initial nucleophilic addition to the carbonyl group, followed by a dehydration step. A classic example is the Knoevenagel condensation, where active methylene (B1212753) compounds react with ketones or aldehydes to form α,β-unsaturated compounds. researchgate.net While less reactive than aldehydes, the carbonyl of 2-(imidazol-1-yl)propiophenone can participate in such reactions, often requiring catalysis (e.g., L-proline, surfactants) and specific conditions like microwave irradiation to proceed efficiently. researchgate.nettku.edu.tw
Addition Reactions: Nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithiums) can add to the carbonyl carbon to form tertiary alcohols. This provides a reliable method for creating new carbon-carbon bonds at this position.
Reactivity of the α-Carbon in this compound
The carbon atom situated between the carbonyl group and the imidazole (B134444) ring (the α-carbon) is activated, rendering its attached proton acidic and enabling a rich spectrum of enolate-mediated reactions.
The presence of the adjacent carbonyl group significantly increases the acidity of the α-proton, facilitating its removal by a suitable base to form a nucleophilic enolate anion. masterorganicchemistry.com This enolate is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. wikipedia.org
The formation of the enolate is a critical step for many subsequent reactions. bham.ac.uk The choice of base and reaction conditions (e.g., temperature, solvent) is crucial for controlling the regioselectivity of enolate formation in unsymmetrical ketones; however, in this compound, deprotonation can only occur at the single α-carbon bearing a proton. bham.ac.uk Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to ensure complete and irreversible enolate formation. masterorganicchemistry.comwikipedia.org
Table 2: Approximate pKa Values Relevant to Enolate Formation
| Compound Type | Approximate pKa | Significance |
|---|---|---|
| Alkane (C-H) | ~50 | Extremely non-acidic |
| Ketone (α-C-H) | ~19-20 | Acidic enough to be deprotonated by strong bases bham.ac.uk |
Once formed, the enolate of this compound serves as a potent carbon-based nucleophile, capable of reacting with a wide array of electrophiles. bham.ac.uk This allows for the introduction of various functional groups at the α-position.
Common functionalization reactions include:
Alkylation: Reaction with alkyl halides (R-X) to form a new C-C bond, attaching an alkyl group to the α-carbon.
Halogenation: Treatment with halogens (e.g., Br₂) in acidic or basic conditions introduces a halogen atom.
Amination: Copper-catalyzed α-amination can introduce a nitrogen-containing group, leading to α-amino ketones. researchgate.net
These reactions are fundamental in synthetic organic chemistry for building molecular complexity.
Reactivity of the Imidazole Nitrogen and Ring System
The imidazole ring itself is a versatile functional group with distinct reactivity at its nitrogen atoms and carbon backbone. nih.govlongdom.org It is an amphoteric system, capable of acting as both an acid and a base. nih.govlongdom.org
The imidazole ring contains two nitrogen atoms: a "pyrrole-like" nitrogen (N-1) and a "pyridine-like" nitrogen (N-3). nih.gov In this compound, the N-1 position is already substituted. The remaining N-3 atom has a lone pair of electrons in an sp² hybrid orbital and is the primary site of basicity and nucleophilicity. nih.gov
Key reactions involving the imidazole moiety include:
Protonation and Salt Formation: The N-3 nitrogen is basic (pKaH of imidazole is ~7.1) and readily protonated by acids to form stable imidazolium (B1220033) salts. nih.gov
Alkylation/Acylation: The nucleophilic N-3 nitrogen can react with electrophiles like alkyl halides or acyl chlorides to form quaternary imidazolium salts.
C-Functionalization: The imidazole ring can undergo reactions at its carbon atoms. For example, C-2 functionalization can be achieved via three-component reactions involving aldehydes and cyanoacetylenes, proceeding through zwitterionic and carbene intermediates. researchgate.net
Coordination Chemistry: The N-3 nitrogen can act as a ligand, coordinating to metal ions to form metal complexes.
The electronic nature of the imidazole ring is considered aromatic, with a sextet of π electrons. nih.gov Its reactivity is often described as intermediate between that of the more electron-rich pyrrole (B145914) and the electron-deficient pyridine. nih.gov
N-Alkylation and N-Acylation Reactions
As the N-1 position of the imidazole ring in this compound is already substituted, further N-alkylation or N-acylation reactions occur at the N-3 position. This reaction converts the neutral imidazole into a positively charged imidazolium salt. The N-3 atom, being a pyridine-like nitrogen, possesses a lone pair of electrons in an sp² orbital in the plane of the ring, making it available for attack by electrophiles like alkyl halides or acyl chlorides. globalresearchonline.net
The reaction typically proceeds by treating the parent compound with an appropriate alkylating or acylating agent. The resulting imidazolium salts often exhibit different physical and chemical properties, including increased polarity and, in some cases, utility as precursors for N-heterocyclic carbenes or as ionic liquids.
Table 1: Representative N-Alkylation and N-Acylation Reactions for 1-Substituted Imidazoles
| Reaction Type | Reagent | Product Type | General Conditions |
| N-Alkylation | Methyl iodide (CH₃I) | 1,3-Disubstituted imidazolium iodide | Reaction in a suitable solvent like acetonitrile (B52724) or DMF. |
| Benzyl (B1604629) bromide (BnBr) | 1,3-Disubstituted imidazolium bromide | Often performed with a base like K₂CO₃ in acetone. nih.gov | |
| N-Acylation | Acetyl chloride (CH₃COCl) | 1,3-Disubstituted imidazolium chloride | Generally requires careful control of conditions to avoid side reactions. |
| Benzoyl chloride (PhCOCl) | 1,3-Disubstituted imidazolium chloride | Can be performed in an inert solvent. |
Electrophilic and Nucleophilic Aromatic Substitution on the Imidazole Ring
Electrophilic Aromatic Substitution:
The imidazole ring is an electron-rich aromatic system and is generally susceptible to electrophilic aromatic substitution. wisdomlib.org In an unsubstituted imidazole, electrophilic attack preferentially occurs at the C-4 and C-5 positions, which are more electron-rich than the C-2 position. uobabylon.edu.iqslideshare.net The attack at C-4/C-5 proceeds through a more stable cationic intermediate (arenium ion) compared to the intermediate formed from attack at C-2. uobabylon.edu.iq
For this compound, the N-1 substituent significantly influences the reactivity of the ring. The electron-withdrawing propiophenone group deactivates the imidazole ring towards electrophilic attack, making the reaction conditions more demanding than for simple alkylimidazoles. Despite this deactivation, substitution is still expected to occur primarily at the C-4 and C-5 positions. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. uobabylon.edu.iqslideshare.net
Table 2: Common Electrophilic Aromatic Substitution Reactions on Imidazole
| Reaction | Reagents | Typical Product (for Imidazole) |
| Nitration | HNO₃ / H₂SO₄ | 4(5)-Nitroimidazole slideshare.net |
| Sulfonation | Fuming H₂SO₄ (oleum) | Imidazole-4(5)-sulfonic acid slideshare.net |
| Bromination | Br₂ in a solvent like CHCl₃ or H₂O | 2,4,5-Tribromoimidazole uobabylon.edu.iq |
| Iodination | I₂ / aq. NaOH | 2,4,5-Triiodoimidazole uobabylon.edu.iq |
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on the imidazole ring is generally difficult and requires the presence of strong electron-withdrawing groups on the ring and a good leaving group. globalresearchonline.netpharmaguideline.com The C-2 position is the most susceptible to nucleophilic attack, particularly if the ring is activated. nih.gov
In a relevant study, 5-bromo-4-nitro-1-phenacylimidazole was shown to undergo nucleophilic substitution where various nucleophiles displaced the bromine atom at the C-5 position. rsc.org This indicates that with sufficient activation (e.g., by a nitro group), the C-5 position in a 1-phenacylimidazole can be a site for SNAr reactions. For this compound itself, which lacks a strong electron-withdrawing group on the imidazole ring, nucleophilic substitution is not expected to occur under standard conditions.
Photochemical and Thermochemical Transformations of this compound
Photochemical Transformations:
The propiophenone moiety in this compound is a chromophore that can absorb UV light, leading to photochemical reactions. Upon irradiation, the carbonyl group can be excited to a triplet state, which can then initiate several transformation pathways. Potential reactions include:
Photoreduction: In the presence of a hydrogen donor, the excited ketone can be reduced to a secondary alcohol.
Norrish Type Cleavage: The excited state could potentially undergo cleavage of the C-N bond between the imidazole ring and the acyl group. Photochemical studies on N-aryl compounds have shown that such N-C bond cleavage can occur. researchgate.netnih.gov
Photo-oxidation: In the presence of oxygen, photosensitized oxidation of the imidazole ring may occur. Studies on N-substituted triphenylimidazoles (lophine derivatives) have demonstrated that they can undergo rapid photo-oxidation, a process facilitated by the formation of a stable planar quinoid oxidation state intermediate that is attacked by self-sensitized singlet oxygen. rsc.org It is plausible that this compound could undergo similar transformations.
Thermochemical Transformations:
At elevated temperatures, this compound is expected to undergo thermal decomposition. Studies on related N-alkyl and N-vinyl imidazoles provide insight into potential degradation pathways. escholarship.orgacs.org The primary routes of decomposition for alkylimidazolium salts, for instance, are dealkylation of the cation by the anion or deprotonation. escholarship.org For a neutral species like this compound, the likely pathways at high temperatures would involve:
Cleavage of the N-C bond: The bond connecting the imidazole ring to the propiophenone side chain is a likely point of initial cleavage.
Ring Degradation: At sufficiently high temperatures, the imidazole ring itself will decompose. acs.org Experimental and theoretical studies on nitroimidazoles have shown that decomposition can proceed through NO₂ elimination or nitro-nitrite isomerization followed by NO elimination. aip.orgcolostate.edu While the subject molecule lacks nitro groups, these studies highlight the ultimate breakdown of the heterocyclic core under energetic conditions.
Mechanistic Organic Studies of this compound Transformations
The mechanisms of the transformations involving this compound are rooted in the fundamental principles of heterocyclic and physical organic chemistry.
Mechanism of Electrophilic Substitution: The mechanism for electrophilic substitution on the imidazole ring proceeds via a two-step addition-elimination pathway. An electrophile attacks the electron-rich ring (preferentially at C-4 or C-5) to form a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. uobabylon.edu.iq In the second step, a base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring. Computational studies using Density Functional Theory (DFT) have been employed to investigate the electronic structure, reactivity, and reaction mechanisms of imidazole and its derivatives, confirming the relative reactivity of the different ring positions. acs.orgnih.gov
Mechanism of Nucleophilic Substitution: For the rare cases where nucleophilic aromatic substitution occurs, such as on a highly activated halogeno-phenacylimidazole, the reaction typically follows the SNAr mechanism. rsc.org This involves the initial attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.
Mechanism of Photochemical Reactions: Photochemical transformations of the propiophenone moiety are initiated by the absorption of a photon to form an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This triplet state is often the key reactive intermediate. For example, a photochemical coupling reaction of phenacyl benzoate (B1203000) was found to proceed via a triplet exciplex, leading to the formation of a phenacyl radical which then engages in further reactions. dongguk.edu A similar radical-based mechanism could be operative for this compound. Photo-oxidation reactions are often mediated by singlet oxygen (¹O₂), which is generated by energy transfer from the excited triplet state of the photosensitizer (the imidazole derivative itself) to ground-state triplet oxygen (³O₂). rsc.org
Computational and Theoretical Chemistry of 2 Imidazol 1 Yl Propiophenone
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For 2-(imidazol-1-yl)propiophenone and its analogs, MD simulations provide insights into their conformational flexibility and behavior in different environments, such as in solution. ajchem-a.com
MD simulations can be used to explore the conformational landscape of a molecule by simulating its dynamic behavior over time. This helps in identifying the most stable conformers and understanding the energy barriers between different conformations. nih.gov When studying the interaction of a ligand with a protein, MD simulations can assess the stability of the ligand-protein complex. ajchem-a.com Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to evaluate the stability of the complex. ajchem-a.com
The behavior of the molecule in a solvent, typically water, can also be investigated to understand how the solvent affects its conformation and interactions. nih.gov These simulations are crucial for understanding how the molecule behaves in a biological environment.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org For derivatives of this compound, QSAR models can provide insights into the structural features that are important for their biological effects. nih.gov
In a typical QSAR study, a set of molecular descriptors is calculated for a series of compounds with known biological activities. hilarispublisher.com These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a mathematical model that relates the descriptors to the biological activity. semanticscholar.org
A validated QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. nih.gov The descriptors included in the QSAR model can also provide mechanistic insights by highlighting the molecular properties that are crucial for the desired biological activity. nih.gov
Molecular Docking and Ligand-Protein Interaction Modeling (Focusing on Binding Modes)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com For this compound and its derivatives, molecular docking is extensively used to study their interactions with protein targets. nih.gov
The primary goal of molecular docking is to identify the most likely binding mode(s) of a ligand to a protein's active site. This involves sampling a large number of possible conformations and orientations of the ligand within the active site and scoring them based on their predicted binding affinity. amazonaws.com The results of molecular docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein. researchgate.net
These studies are instrumental in understanding the mechanism of action of a compound and in structure-based drug design. researchgate.net For instance, docking studies on imidazole (B134444) derivatives have been used to rationalize their activity as enzyme inhibitors by elucidating their binding modes within the enzyme's active site. researchgate.net
Table 2: Illustrative Molecular Docking Results for an Imidazole Derivative with a Protein Target
| Parameter | Value/Description | Significance |
|---|---|---|
| Binding Energy | -8.5 kcal/mol | A lower binding energy indicates a more favorable binding interaction. |
| Key Interacting Residues | Asp129, Tyr234, Phe345 | Identifies the specific amino acids in the protein's active site that are crucial for binding. |
| Types of Interactions | Hydrogen bonds, hydrophobic interactions | Elucidates the nature of the forces stabilizing the ligand-protein complex. amazonaws.com |
Note: The values and descriptions in this table are hypothetical and serve to illustrate the type of information obtained from molecular docking studies.
Reaction Pathway and Transition State Analysis using Computational Methods
Computational methods can be employed to investigate the mechanisms of chemical reactions, including the synthesis of this compound. These methods can be used to map out the potential energy surface of a reaction, identify transition states, and calculate activation energies. semanticscholar.org
For instance, in the synthesis of imidazole derivatives, computational studies can help to elucidate the reaction mechanism by modeling the different possible pathways. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be determined. nih.gov
This information is valuable for optimizing reaction conditions to improve yields and for understanding the factors that control the selectivity of a reaction. nih.gov Computational analysis of reaction pathways can provide a level of detail that is often difficult to obtain through experimental methods alone.
Molecular and Cellular Mechanistic Investigations of 2 Imidazol 1 Yl Propiophenone Interactions
Enzyme Inhibition and Activation Mechanisms by 2-(Imidazol-1-yl)propiophenone (In Vitro Studies)
The interaction of this compound with enzymes would be a critical area of investigation to understand its potential biological effects. Imidazole-containing compounds are known to interact with a variety of enzymes, often through the nitrogen atoms in the imidazole (B134444) ring which can coordinate with metal ions in the enzyme's active site.
Kinetic and Binding Affinity Studies with Specific Enzymes
To elucidate the mechanism of enzyme inhibition or activation by this compound, detailed kinetic studies would be required. These studies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor.
The type of inhibition (competitive, non-competitive, uncompetitive, or mixed) can be determined by analyzing plots of enzyme activity versus substrate concentration, such as Lineweaver-Burk or Michaelis-Menten plots. uobaghdad.edu.iq Key parameters that would be determined from these studies include:
Inhibition Constant (Ki): This value represents the concentration of the inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's potency.
IC50: The concentration of an inhibitor that is required to inhibit 50% of the enzyme's activity. mdpi.com
Binding affinity, often expressed as the dissociation constant (Kd), quantifies the strength of the binding between this compound and the target enzyme. Techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) would be employed to measure these interactions directly.
Table 1: Hypothetical Kinetic Parameters for this compound with a Target Enzyme
| Parameter | Value | Method of Determination |
|---|---|---|
| IC50 | [Value] µM | Enzyme activity assay |
| Ki | [Value] µM | Michaelis-Menten kinetics |
| Kd | [Value] nM | Surface Plasmon Resonance |
Co-crystallization with Enzymes for Structural Basis of Interaction
To visualize the precise interactions between this compound and a target enzyme at the atomic level, co-crystallization followed by X-ray crystallography would be the gold standard. nih.gov This technique can reveal the binding mode of the compound within the enzyme's active or allosteric site.
Successful co-crystallization would allow for the identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the inhibitor. mdpi.com This structural information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective derivatives.
Receptor Binding and Modulation at a Molecular Level
Beyond enzymes, this compound could potentially interact with various cellular receptors. The imidazole moiety is a common feature in ligands for several receptor families.
Ligand-Receptor Interaction Kinetics and Thermodynamics
The kinetics of binding between this compound and a specific receptor would be characterized by the association rate constant (kon) and the dissociation rate constant (koff). The ratio of these constants (koff/kon) determines the equilibrium dissociation constant (Kd), a measure of binding affinity.
Thermodynamic parameters, including the change in enthalpy (ΔH) and entropy (ΔS) upon binding, can provide deeper insights into the forces driving the interaction. nih.gov These can be determined using techniques like isothermal titration calorimetry. A negative ΔH would suggest an enthalpically driven interaction, often associated with hydrogen bonding and van der Waals forces.
Table 2: Hypothetical Thermodynamic and Kinetic Parameters for Receptor Binding
| Parameter | Value | Significance |
|---|---|---|
| Kd | [Value] nM | Binding Affinity |
| kon | [Value] M-1s-1 | Association Rate |
| koff | [Value] s-1 | Dissociation Rate |
| ΔH | [Value] kcal/mol | Enthalpic Contribution |
Allosteric Modulation Mechanisms
This compound could also act as an allosteric modulator, binding to a site on a receptor that is distinct from the primary (orthosteric) ligand binding site. nih.gov Allosteric modulators can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the affinity and/or efficacy of the endogenous ligand. nih.govresearchgate.net
Investigating allosteric modulation would involve functional assays in the presence of both the orthosteric ligand and this compound. Changes in the dose-response curve of the primary ligand would indicate allosteric effects.
Intracellular Target Identification and Validation (Non-Clinical Focus)
Identifying the specific intracellular targets of this compound is a crucial step in understanding its mechanism of action. Modern chemical biology approaches are employed for this purpose.
One common method is affinity-based target identification. This involves chemically modifying this compound to incorporate a reactive group or a tag (like biotin), allowing it to be covalently linked to its binding partners in a cell lysate. The tagged protein-ligand complexes can then be isolated and the target protein identified by mass spectrometry. scribd.com
Once potential targets are identified, validation is essential. This can be achieved through various non-clinical methods, such as:
In vitro binding assays: Confirming direct interaction between the compound and the purified target protein.
Cellular thermal shift assays (CETSA): Assessing target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.
Genetic approaches: Using techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the identified target and observing if the cellular effects of this compound are diminished.
These validation steps are critical to confirm that the identified protein is a biologically relevant target of the compound.
Proteomic and Metabolomic Approaches for Target Discovery
The identification of cellular targets for novel compounds is a critical step in understanding their mechanism of action. Proteomic and metabolomic approaches offer powerful, unbiased methods for discovering these targets and elucidating the broader cellular response to a compound like this compound.
Proteomics: High-resolution mass spectrometry-based proteomics can be employed to quantitatively profile the entire proteome of cells or tissues treated with this compound. researchgate.net This can reveal changes in protein expression levels, post-translational modifications, and protein-protein interactions. For instance, in studies of antifungal agents, proteomics has been instrumental in understanding mechanisms of action and resistance. tandfonline.comnih.gov A hypothetical proteomic study on a relevant cell line (e.g., a fungal pathogen or a human cancer cell line) treated with this compound could identify proteins whose expression is significantly altered, suggesting they are either direct targets or part of a responsive pathway.
Metabolomics: Metabolomics provides a snapshot of the small molecule metabolites within a biological system, offering insights into the physiological state of cells. nih.gov For a compound like this compound, metabolomic analysis of treated cells could reveal perturbations in specific metabolic pathways. Given that many imidazole-containing drugs, such as the azole antifungals, target metabolic enzymes, this approach is particularly relevant. nih.govmdpi.com For example, a significant accumulation of a particular substrate or depletion of a product could pinpoint the enzyme being inhibited.
A combined 'omics' approach would provide a more comprehensive understanding of the cellular response to this compound, integrating changes at both the protein and metabolite levels to build a cohesive picture of its mechanism of action.
Cellular Pathway Perturbation Analysis
Based on the known activities of other imidazole-containing compounds, this compound could potentially perturb several key cellular pathways.
Many imidazole derivatives are known to be potent inhibitors of cytochrome P450 (CYP) enzymes. researchgate.net The azole antifungals, for example, exert their effect by inhibiting lanosterol (B1674476) 14-α-demethylase, a fungal CYP enzyme essential for ergosterol (B1671047) synthesis. patsnap.com This inhibition disrupts the integrity of the fungal cell membrane. It is plausible that this compound could also interact with and inhibit certain CYP isoforms, which could have implications for its own metabolism and that of other co-administered drugs. scilit.com
Furthermore, some imidazole-based compounds have demonstrated anticancer properties by inducing apoptosis and causing cell cycle arrest. nih.gov Studies on breast cancer cells have shown that imidazole antifungal drugs can increase the expression of tumor suppressor proteins like p53 and p27, and inhibit cyclin-dependent kinases (CDKs). nih.gov Other research has pointed to the involvement of imidazole derivatives in the downregulation of pathways like the Wnt/β-catenin pathway in leukemia cells. nih.gov The PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival, has also been identified as a target for some imidazole compounds. nih.govcreative-peptides.com
The table below summarizes potential cellular pathways that could be affected by this compound, based on data from analogous compounds.
| Potential Cellular Pathway | Observed Effect in Analogous Compounds | Key Molecular Targets | Potential Consequence |
|---|---|---|---|
| Sterol Biosynthesis | Inhibition of ergosterol synthesis | Lanosterol 14-α-demethylase (CYP51) | Disruption of membrane integrity |
| Cell Cycle Regulation | Induction of G1 arrest | p53, p27, CDKs | Inhibition of cell proliferation |
| Apoptosis | Induction of programmed cell death | Caspases, Bcl-2 family proteins | Cell death |
| PI3K/AKT/mTOR Signaling | Inhibition of AKT phosphorylation | PI3K, AKT, mTOR | Reduced cell survival and proliferation |
| Wnt/β-catenin Signaling | Downregulation of target genes | β-catenin, c-Myc | Inhibition of cell proliferation |
Cellular Uptake, Distribution, and Efflux Mechanisms (Non-Pharmacokinetic)
Membrane Permeability and Transporter Interactions (In Vitro Models)
The ability of this compound to cross cellular membranes is a key determinant of its biological activity. Based on related compounds, it is likely to exhibit moderate to high membrane permeability. For instance, econazole (B349626), an imidazole antifungal, is classified as a low-solubility, high-permeability compound (BCS Class II). sciencescholar.us
Studies on ketoconazole (B1673606) have shown that it can exert a direct membrane-damaging effect at high concentrations, leading to leakage of intracellular components like ATP. asm.org At lower concentrations, it inhibits growth without causing significant membrane leakage. asm.org The permeability of ketoconazole through biological barriers like the human nail plate has been shown to be dependent on hydration. nih.gov Furthermore, derivatives of ketoconazole have been shown to have a strong affinity for and ability to penetrate lipid bilayers. colby.edu
It is also possible that this compound could interact with membrane transporters, which could influence its intracellular concentration. However, specific transporters have not been identified for this compound.
Subcellular Localization Studies
The subcellular localization of a drug is intimately linked to its mechanism of action. While there are no specific studies on this compound, inferences can be drawn from its potential targets. If it acts similarly to azole antifungals, a primary site of localization would be the endoplasmic reticulum and the plasma membrane, where enzymes involved in sterol biosynthesis are located.
Should the compound have anticancer activity, it might localize to the mitochondria to induce apoptosis or to the nucleus to affect transcription factors involved in cell cycle regulation. The imidazole ring itself, being a weak base, could lead to accumulation in acidic organelles like lysosomes.
In Vitro Metabolic Transformation Pathways of this compound
The in vitro metabolism of this compound is expected to be primarily mediated by cytochrome P450 enzymes, a common feature of many imidazole-containing drugs. researchgate.net Studies on analogous compounds can provide a predictive framework for its metabolic fate.
For example, the in vitro metabolism of clotrimazole (B1669251), another imidazole derivative, is known to be inhibited by the compound itself, indicating it is a substrate and inhibitor of the metabolizing enzymes. scialert.net The main in vivo metabolite of clotrimazole is formed through a deamination reaction catalyzed by CYP3A. scialert.net Miconazole, when incubated with human liver microsomes, undergoes biotransformation reactions including hydroxylation of the benzene (B151609) ring and oxidation of the imidazole moiety. mdpi.com Similarly, econazole metabolism has been studied in vitro using hepatocytes, with evidence suggesting the formation of a glucuronide metabolite, although this was not definitively confirmed in plasma samples. fda.gov
Based on these examples, the likely in vitro metabolic pathways for this compound would involve:
Hydroxylation: Addition of a hydroxyl group to the phenyl ring or the propiophenone (B1677668) side chain.
Oxidation: Oxidation of the imidazole ring or the keto group of the propiophenone moiety.
N-dealkylation: Cleavage of the bond between the imidazole nitrogen and the propiophenone side chain.
The following table outlines the hypothetical in vitro metabolic transformations of this compound.
| Metabolic Reaction | Potential Site of Modification | Mediating Enzymes (Hypothetical) | Resulting Metabolite Type |
|---|---|---|---|
| Aromatic Hydroxylation | Phenyl ring | CYP3A4, CYP2C9 | Phenolic metabolite |
| Aliphatic Hydroxylation | Propiophenone side chain | CYP3A4, CYP2D6 | Alcohol metabolite |
| Imidazole Ring Oxidation | Carbon or nitrogen atoms of the imidazole ring | CYP enzymes | Oxidized imidazole metabolite |
| Ketone Reduction | Keto group of the propiophenone | Carbonyl reductases | Secondary alcohol metabolite |
| N-Dealkylation | Imidazol-1-yl to propiophenone bond | CYP enzymes | Imidazole and propiophenone fragments |
Development of Advanced Analytical Methodologies for 2 Imidazol 1 Yl Propiophenone in Research Matrices
Chromatographic Method Development for High-Resolution Separation (HPLC, GC, SFC)
High-resolution separation is paramount for the accurate analysis of 2-(Imidazol-1-yl)propiophenone, distinguishing it from starting materials, by-products, and degradants. High-Performance Liquid Chromatography (HPLC) is a primary technique, offering versatility through various stationary and mobile phases. For a compound with the polarity of this compound, which contains a basic imidazole (B134444) ring and a ketone group, reversed-phase HPLC is typically the method of choice.
Gas Chromatography (GC) is suitable for thermally stable and volatile compounds. Derivatization may sometimes be employed to improve the volatility and thermal stability of imidazole-containing compounds for GC analysis. gdut.edu.cn Supercritical Fluid Chromatography (SFC) presents a "green" alternative, using supercritical CO2 as the main mobile phase, which can provide fast and efficient separations, particularly for chiral compounds. jfda-online.comresearchgate.netjfda-online.com
Table 1: Illustrative Chromatographic Separation Parameters
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Key Application |
|---|---|---|---|---|
| HPLC | C18 (5 µm, 250 x 4.6 mm) | Acetonitrile (B52724):Water with 0.1% Formic Acid (Gradient) | UV (254 nm) | Purity assessment, Quantitative analysis |
| GC | DB-5ms (30 m x 0.25 mm) | Helium | Mass Spectrometry (MS) | Impurity profiling, Volatile contaminants |
| SFC | Chiral (e.g., Amylose-based) | CO2 / Methanol with additive | UV / MS | Enantiomeric separation |
Chiral Separation Techniques for Enantiomeric Analysis of this compound
The presence of a chiral center in this compound necessitates the development of stereoselective analytical methods to separate and quantify its enantiomers. Chiral HPLC is the most widely employed technique for this purpose. vt.edu The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), are highly effective for a wide range of chiral compounds, including those with imidazole moieties. nih.govnih.govmdpi.com
Another approach is the use of cyclodextrin-based CSPs, which separate enantiomers based on the formation of transient diastereomeric inclusion complexes. nih.gov The selection of the mobile phase, which can be normal-phase, reversed-phase, or polar organic, is critical for optimizing the separation. mdpi.com
Table 2: Chiral HPLC Method Parameters for Enantiomeric Resolution
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |
|---|---|---|
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane / 2-Propanol (80:20, v/v) | Acetonitrile / 10mM Phosphate Buffer pH 7.0 (40:60, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 30°C |
| Detector | UV at 220 nm | UV at 254 nm |
Impurity Profiling and Degradation Product Analysis in Research Samples
Impurity profiling is the identification and quantification of all potential impurities in a substance. scispace.com For this compound, these can originate from the synthetic route (e.g., unreacted starting materials like imidazole and 2-bromopropiophenone (B137518), or by-products from side reactions) or from degradation upon storage or exposure to stress conditions like acid, base, light, heat, or oxidation. scispace.com
Stability-indicating HPLC methods are developed to separate the parent compound from all potential degradation products. nih.gov Forced degradation studies are performed to intentionally degrade the compound and identify the resulting products. scholars.direct These studies help in understanding the degradation pathways, which for imidazole-containing compounds may include oxidation or cleavage of the imidazole ring. scholars.directntnu.no The combination of HPLC with mass spectrometry is invaluable for the structural elucidation of these unknown impurities and degradants.
Hyphenated Techniques (LC-MS/MS, GC-MS) for Comprehensive Structural Elucidation of Metabolites and Derivatives
Hyphenated techniques, which couple the separation power of chromatography with the detection and identification capabilities of mass spectrometry, are indispensable for structural elucidation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a gold standard for analyzing metabolites and derivatives in complex biological matrices. mdpi.comnih.gov After separation by LC, the compound is ionized (e.g., by electrospray ionization, ESI) and analyzed by a mass spectrometer. The precursor ion corresponding to the protonated molecule [M+H]+ of this compound can be selected and fragmented to produce a characteristic product ion spectrum (MS/MS). This fragmentation pattern provides a structural fingerprint. Common fragmentation pathways for related imidazole compounds involve the cleavage of the imidazole ring. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is used for volatile and thermally stable compounds. gdut.edu.cn For this compound, derivatization might be necessary to increase its volatility. In GC-MS, fragmentation is typically induced by electron impact (EI), which provides reproducible spectra that can be used for structural confirmation of synthetic derivatives or specific metabolites. researchgate.net
These techniques are central to in vitro and in vivo metabolism studies, allowing for the identification of metabolic hotspots on the molecule, such as hydroxylation of the phenyl ring or reduction of the ketone group.
Electrochemical Methods for Redox Behavior and Sensing in Research Applications
Electrochemical methods can be applied in a research context to investigate the redox properties of this compound. The imidazole moiety and the propiophenone (B1677668) group can both exhibit electrochemical activity. Techniques like cyclic voltammetry (CV) can be used to study the oxidation and reduction potentials of the molecule. acs.org This information is valuable for understanding potential metabolic pathways involving redox reactions and for assessing its interactions with redox-active biological systems. nih.gov Furthermore, understanding the electrochemical behavior could form the basis for developing specialized electrochemical sensors for its detection in specific research applications, although this is a highly specialized area and not commonly reported.
Immunoanalytical Approaches for Specific Detection in Complex Biological Matrices (Research Tools, Not Diagnostics)
For research purposes, immunoanalytical methods like Enzyme-Linked Immunosorbent Assay (ELISA) can be developed for the specific detection of small molecules like this compound in complex samples. immusmol.com The development of such an assay is a complex process that involves:
Hapten Synthesis: The small molecule (hapten) is chemically conjugated to a larger carrier protein (e.g., Bovine Serum Albumin, BSA) to make it immunogenic.
Immunization and Antibody Production: The conjugate is used to immunize an animal to produce polyclonal or monoclonal antibodies that specifically recognize the hapten.
Assay Development: A competitive immunoassay format is typically used for small molecules. biocompare.comresearchgate.net In this format, a known amount of labeled this compound competes with the unlabeled compound in the sample for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.
These methods can offer high sensitivity and throughput for screening large numbers of research samples, though they function as research tools and are not intended for diagnostic use. nih.govdrugtargetreview.com
Application of Spectroscopic Methods for Quantitative Analysis in Research Settings
Spectroscopic methods are fundamental for both the identification and quantification of this compound.
UV-Visible Spectroscopy: The presence of chromophores, specifically the phenyl ketone and the imidazole ring system, results in strong UV absorbance, making UV-Vis spectroscopy a simple and robust method for quantification. nih.gov Following Beer-Lambert's law, the absorbance at a specific wavelength (λmax) is directly proportional to the concentration. This principle is the basis for detection in HPLC-UV systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a tool for structural elucidation, Quantitative NMR (qNMR) can be used for highly accurate concentration determination without the need for an identical analyte standard. By integrating the signal of a specific proton of this compound against the signal of a certified internal standard of known concentration, the precise quantity of the compound in a research sample can be determined.
Mass Spectrometry (MS): As a detector for LC or GC, MS can be used for highly sensitive and selective quantification. wiley.com Techniques like Selected Reaction Monitoring (SRM) in LC-MS/MS provide excellent specificity by monitoring a specific precursor-to-product ion transition, minimizing interference from the matrix. nih.gov
Table 3: Spectroscopic Methods for Quantitative Analysis
| Method | Principle | Typical Application | Advantages |
|---|---|---|---|
| UV-Vis Spectroscopy | Measures absorbance of light by chromophores | Routine quantification in solution; HPLC detection | Simple, robust, non-destructive |
| Quantitative NMR (qNMR) | Signal integration relative to a certified internal standard | Purity assessment of reference materials | Highly accurate, no specific analyte standard needed |
| LC-MS/MS (SRM) | Monitors specific precursor → product ion transitions | Trace-level quantification in complex matrices | High sensitivity and selectivity |
Emerging Research Frontiers and Future Perspectives for 2 Imidazol 1 Yl Propiophenone
Design and Synthesis of Advanced 2-(Imidazol-1-yl)propiophenone-Based Chemical Probes
The development of chemical probes for biological imaging and sensing is a rapidly advancing field. The this compound scaffold is a promising candidate for designing new probes due to its inherent chemical features. By strategically modifying its structure, researchers can create derivatives that act as fluorescent sensors for specific analytes or cellular components. mdpi.com
One approach involves the synthesis of derivatives where the imidazole (B134444) or phenyl ring is functionalized with fluorophores. These probes can be designed to exhibit changes in their fluorescence properties, such as intensity or wavelength, upon binding to a target molecule, such as a metal ion or a specific protein. For instance, aggregation-induced emission (AIE) fluorescent probes have been successfully designed based on imidazole derivatives to detect reactive oxygen species like hydrogen peroxide in living cells. mdpi.com
The synthesis of these advanced probes often employs one-pot synthesis methods, which are efficient and environmentally friendly. researchgate.netcyberleninka.ru These methods allow for the creation of a diverse library of this compound derivatives with various functional groups, enabling the screening and identification of probes with optimal sensitivity and selectivity for specific biological targets.
Table 1: Potential Modifications for this compound-Based Chemical Probes
| Modification Site | Functional Group to Add | Potential Application | Sensing Mechanism |
| Phenyl Ring | Boronic Acid Ester | Detection of Reactive Oxygen Species (ROS) | Analyte-triggered cleavage of the boronic ester, releasing a fluorophore. |
| Propiophenone (B1677668) Chain | Azide or Alkyne | Site-specific labeling of biomolecules | Covalent linkage via click chemistry to a corresponding probe molecule. |
| Imidazole Ring | Crown Ether | Sensing of specific metal cations | Cation-induced conformational change affecting fluorescence. |
| Phenyl Ring | AIE-active Fluorophore | Real-time imaging in aggregated states | Aggregation-induced emission upon binding to target analytes. mdpi.com |
Integration of this compound Derivatives into Novel Material Science Applications
The imidazole ring is a cornerstone in the field of ionic liquids and polymer science due to its ability to form stable cationic compounds with tunable properties. elsevierpure.comtandfonline.com Derivatives of this compound can be engineered as monomers for the synthesis of advanced functional polymers and materials. The properties of these materials, such as thermal stability, conductivity, and solubility, can be finely adjusted by selecting different substituents on the imidazole ring. researchgate.net
A significant area of interest is the development of polymerizable ionic liquids from this compound derivatives. These monomers can be used to create conductive membranes for electroactive devices or separation science applications. tandfonline.comresearchgate.net The inherent ionic nature of the imidazolium (B1220033) group facilitates ion motion, which is a critical property for these applications. elsevierpure.com Furthermore, imidazolium-based ionic liquids have been shown to catalyze polymerization reactions, such as atom transfer radical polymerization, enabling the synthesis of polymers with well-defined molecular weights. tandfonline.comresearchgate.net
Table 2: Potential Material Science Applications for this compound Derivatives
| Derivative Type | Material Application | Key Property | Rationale |
| Imidazolium Salt Derivative | Conductive Polymer Membranes | Ionic Conductivity | The imidazole ring can be quaternized to create a permanent positive charge, facilitating ion transport. researchgate.net |
| Acrylate-functionalized Derivative | Photosensitive Resins | Photopolymerization | The propiophenone moiety can act as a photoinitiator for UV-curing applications. |
| Metal-coordinating Derivative | Biphasic Catalysis | Transition Metal Coordination | The imidazole ring can coordinate with transition metals, while its ionic nature allows for easy catalyst separation. researchgate.net |
| Self-assembling Monomers | Supramolecular Gels | Intermolecular Interactions | The aromatic rings can participate in π-π stacking and hydrogen bonding to form ordered structures. |
Bioorthogonal Chemistry and Click Chemistry Applications with this compound Scaffolds
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biological processes. nih.govnih.gov "Click chemistry," a key concept within this field, involves reactions that are rapid, selective, and high-yielding. The this compound scaffold is well-suited for integration into bioorthogonal strategies, particularly for applications in targeted drug delivery and biological imaging. jocpr.com
To make the scaffold "clickable," it can be chemically modified to include a bioorthogonal functional group, such as an azide or a strained alkyne. mdpi.com This functionalized molecule can then be selectively reacted with a complementary probe or drug molecule within a complex biological environment. jocpr.com For example, an azide-modified this compound derivative could be used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions to label specific biomolecules for visualization or to deliver a therapeutic agent to a target cell. mdpi.com The stability of the resulting 1,2,3-triazole linkage makes it ideal for in vivo applications.
Table 3: Bioorthogonal Strategies for this compound Scaffolds
| Bioorthogonal Reaction | Functional Group on Scaffold | Complementary Functional Group | Key Advantages |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | Strained Alkyne (e.g., DIBO, BCN) | Copper-free, highly biocompatible for in vivo applications. mdpi.com |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Azide | High reaction rate and efficiency, widely used in material science and bioconjugation. |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Strained Alkene (e.g., Norbornene) | Tetrazine | Extremely fast reaction kinetics, suitable for real-time tracking of biological processes. |
| Staudinger Ligation | Azide | Triarylphosphine | Forms a stable amide bond without the need for a catalyst. mdpi.com |
Machine Learning and AI Applications in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and molecular design by accelerating the identification and optimization of new compounds. nih.govnih.gov These computational tools can be applied to the study of this compound to predict the properties of its derivatives, optimize synthesis pathways, and screen vast virtual libraries for potential therapeutic candidates.
Supervised learning models, such as Random Forests or Deep Neural Networks (DNNs), can be trained on existing data from other imidazole-containing compounds to predict the biological activity or material properties of novel this compound derivatives. nih.gov This predictive power significantly reduces the time and resources required for experimental screening. nih.gov Furthermore, AI algorithms can analyze complex reaction networks to propose the most efficient synthetic routes, a process known as retrosynthesis planning. nih.gov This approach allows chemists to design and create new molecules with desired functionalities more effectively.
Table 4: Machine Learning Applications in this compound Research
| ML/AI Technique | Application Area | Objective | Example Input Data |
| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery | Predict the biological activity (e.g., anticancer, antimicrobial) of new derivatives. nih.gov | Molecular descriptors, chemical fingerprints, experimental activity data. |
| Deep Neural Networks (DNN) | Synthesis Planning | Propose efficient retrosynthetic pathways for target derivatives. nih.gov | Known chemical reactions, starting material availability, reaction conditions. |
| Generative Models (e.g., GANs, VAEs) | de Novo Molecular Design | Design novel this compound structures with optimized properties. | A large database of existing chemical structures and their properties. |
| Random Forest | Material Science | Predict physical properties (e.g., conductivity, thermal stability) of polymer derivatives. nih.gov | Monomer structure, polymer chain length, processing conditions. |
Collaborative Research Directions and Interdisciplinary Studies Involving this compound
The full potential of this compound can only be realized through interdisciplinary collaboration. The complexity of modern scientific challenges requires the integration of expertise from diverse fields, including synthetic chemistry, chemical biology, material science, and computational science.
Future research directions will likely involve teams of scientists working together on multifaceted projects. For example, synthetic chemists could collaborate with chemical biologists to design and create novel bioorthogonal probes (linking sections 8.1 and 8.3). nih.gov Similarly, partnerships between material scientists and organic chemists are essential for developing new functional polymers based on the this compound scaffold (section 8.2). The integration of AI and machine learning experts with medicinal chemists will accelerate the discovery of new therapeutic agents by enabling rapid virtual screening and property prediction (section 8.4). nih.govnih.gov Such collaborative efforts are crucial for translating fundamental chemical knowledge into practical applications in medicine and technology.
Table 5: Framework for Interdisciplinary Collaboration
| Collaborating Disciplines | Research Goal | Role of Chemist | Role of Collaborator |
| Synthetic Chemistry & Chemical Biology | Development of cell-permeable imaging agents. | Design and synthesize functionalized this compound derivatives. | Test the probes in cellular assays and in vivo models for imaging efficacy. |
| Organic Chemistry & Material Science | Creation of novel conductive thin films. | Synthesize and polymerize this compound-based ionic liquid monomers. | Characterize the physical and electrochemical properties of the resulting materials. |
| Medicinal Chemistry & Computational Science | AI-driven discovery of new anticancer agents. nih.govnih.gov | Synthesize lead compounds predicted by ML models. | Develop predictive models for cytotoxicity and perform virtual screening of derivative libraries. nih.gov |
| Pharmaceutical Science & Nanoscience | Targeted nanoparticle drug delivery systems. | Functionalize the scaffold for conjugation to nanoparticles. | Formulate and characterize the drug-loaded nanoparticles and evaluate their delivery efficiency. jocpr.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
